
Tiagabine hydrochloride
Vue d'ensemble
Description
Le Chlorhydrate de Tiagabine est un médicament anticonvulsivant principalement utilisé pour le traitement des crises partielles. Il est connu pour sa capacité à améliorer l'activité de l'acide gamma-aminobutyrique (GABA), le principal neurotransmetteur inhibiteur du système nerveux central . Le Chlorhydrate de Tiagabine est également utilisé dans le traitement des troubles paniques et d'autres affections liées à l'anxiété .
Méthodes De Préparation
La synthèse du Chlorhydrate de Tiagabine implique plusieurs étapes. Une méthode courante comprend la préparation d'un intermédiaire dithiophène N-alkylé important. Cet intermédiaire est synthétisé en utilisant une méthode compacte qui ne nécessite pas de réactifs coûteux et qui fonctionne dans des conditions de réaction douces . Le processus est adapté à la production à grande échelle. L'étape finale implique la préparation du Chlorhydrate de Tiagabine anhydre en utilisant un solvant organique unique ou mélangé, en veillant à ce que le solvant résiduel réponde aux exigences de la préparation médicinale .
Analyse Des Réactions Chimiques
Le Chlorhydrate de Tiagabine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Le Chlorhydrate de Tiagabine a un large éventail d'applications de recherche scientifique :
Biologie : Il est utilisé pour étudier les effets de l'inhibition de la recapture du GABA sur l'activité neuronale.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticonvulsivants.
5. Mécanisme d'action
Le Chlorhydrate de Tiagabine exerce ses effets en inhibant la recapture de l'acide gamma-aminobutyrique (GABA) dans les neurones présynaptiques. Cette action augmente la disponibilité du GABA pour la liaison aux récepteurs sur les surfaces des cellules postsynaptiques, renforçant ainsi ses effets inhibiteurs . Le mécanisme précis n'est pas entièrement compris, mais on pense qu'il implique la liaison du Chlorhydrate de Tiagabine à des sites de reconnaissance associés au transporteur de la recapture du GABA .
Applications De Recherche Scientifique
Pharmacological Mechanism
Tiagabine functions by inhibiting the uptake of GABA into presynaptic neurons, thereby increasing the availability of GABA in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, which is crucial for controlling seizure activity. The compound has been shown to prolong GABA-mediated inhibitory post-synaptic potentials in neuronal cultures and animal models .
Epilepsy Treatment
Tiagabine is primarily approved as an adjunctive therapy for patients with refractory partial seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency:
- Efficacy in Partial Seizures : In a multicenter, double-blind study involving 154 adults with refractory partial seizures, tiagabine administration resulted in a significant reduction in median seizure rates compared to placebo (P < 0.05) .
- Dosage and Tolerability : Patients were treated with doses ranging from 12 to 30 mg/day, with a notable proportion experiencing at least a 50% reduction in seizure frequency . Common adverse effects included dizziness and somnolence, but these were generally mild .
Potential Use in Other Neurological Disorders
Recent studies suggest that tiagabine may have protective effects against neurotoxicity and could be beneficial in treating conditions such as Parkinson's disease:
- Neuroprotective Effects : Research indicates that tiagabine can protect dopaminergic neurons from neurotoxic damage induced by substances like MPTP (a neurotoxin used to model Parkinson's disease) by modulating microglial activation . This suggests a potential role for tiagabine beyond epilepsy management.
Case Study Overview
Safety and Side Effects
Tiagabine is generally well tolerated, with side effects primarily being mild to moderate:
Mécanisme D'action
Tiagabine Hydrochloride exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons. This action increases the availability of GABA for receptor binding on the surfaces of postsynaptic cells, enhancing its inhibitory effects . The precise mechanism is not fully understood, but it is believed to involve the binding of this compound to recognition sites associated with the GABA uptake carrier .
Comparaison Avec Des Composés Similaires
Le Chlorhydrate de Tiagabine est unique dans son inhibition sélective de la recapture du GABA. Les composés similaires comprennent :
Lévétiracétam : Un autre anticonvulsivant utilisé pour traiter l'épilepsie.
Gabapentine : Utilisé pour traiter la douleur neuropathique et l'épilepsie.
Le Chlorhydrate de Tiagabine se distingue par son mécanisme d'action spécifique et son efficacité dans le traitement des crises partielles et des troubles anxieux .
Activité Biologique
Tiagabine hydrochloride (TGB) is a potent antiepileptic drug primarily known for its role as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. This compound has garnered attention for its unique pharmacological profile and efficacy in treating various seizure disorders, particularly complex partial seizures. Below is a detailed examination of its biological activity, supported by relevant data tables and research findings.
Tiagabine functions by inhibiting the reuptake of GABA, an inhibitory neurotransmitter, thereby increasing its concentration in the synaptic cleft. This mechanism enhances GABAergic transmission, which is crucial for controlling neuronal excitability and preventing seizures. The compound exhibits high selectivity for the GAT-1 transporter with an in vivo IC50 of 67 nM, making it a valuable therapeutic agent in epilepsy management .
Pharmacokinetics
Tiagabine is rapidly absorbed after oral administration, with a half-life ranging from 5 to 9 hours in healthy individuals. Its pharmacokinetic properties are influenced by hepatic enzyme-inducing agents, which can significantly reduce its elimination half-life to as short as 2-3 hours . The drug is extensively bound to plasma proteins (approximately 96%), primarily serum albumin and alpha-1 acid glycoprotein .
Table 1: Pharmacokinetic Profile of Tiagabine
Parameter | Value |
---|---|
Absorption | Rapid |
Half-life | 5-9 hours |
Protein Binding | ~96% |
Clearance | 109 mL/min |
Metabolism | CYP3A isoform |
Efficacy in Seizure Disorders
Tiagabine has been evaluated in several clinical trials for its effectiveness as an add-on therapy for refractory partial seizures. A notable randomized controlled trial involving 297 patients demonstrated that tiagabine significantly reduced the frequency of complex partial seizures compared to placebo. Specifically, patients receiving higher doses (32 mg and 56 mg) experienced median decreases in seizure frequency of -2.2 and -2.8 respectively, versus -0.7 for placebo .
Table 2: Clinical Trial Results on Seizure Frequency Reduction
Treatment Group | Median Seizure Frequency Reduction | % Patients with ≥50% Reduction |
---|---|---|
Placebo | -0.7 | 4% |
Tiagabine 32 mg | -2.2 | 20% |
Tiagabine 56 mg | -2.8 | 29% |
Adverse Effects
While generally well-tolerated, tiagabine is associated with several adverse effects, most notably dizziness, asthenia, headache, and somnolence. The incidence of these effects was higher compared to placebo groups . Importantly, tiagabine does not significantly alter the plasma concentrations of other antiepileptic drugs, making it a safer option for patients on multiple medications .
Case Studies and Additional Applications
Beyond epilepsy, tiagabine has shown promise in treating anxiety disorders. In a small case series involving five patients with generalized anxiety disorder (GAD), tiagabine was reported to improve anxiety symptoms effectively . This suggests potential off-label uses that warrant further exploration.
Table 3: Summary of Case Studies on Tiagabine in Anxiety Disorders
Patient Group | Condition | Outcome |
---|---|---|
Adults with GAD | Generalized Anxiety Disorder | Improvement noted |
Comorbid Anxiety/MDD | Anxiety with Major Depressive Disorder | Symptomatic relief observed |
Propriétés
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044218 | |
Record name | Tiagabine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145821-59-6 | |
Record name | Tiagabine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiagabine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiagabine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIAGABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tiagabine hydrochloride?
A1: this compound (TGB) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. [] It exerts its anticonvulsant effect by selectively binding to the GABA transporter type 1 (GAT1), primarily located on presynaptic neuronal terminals. [, ] This binding inhibits the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA receptors. [, , ] Consequently, the inhibitory actions of GABA are prolonged, contributing to its anticonvulsant effects. []
Q2: What is the chemical formula and molecular weight of this compound?
A2: The chemical formula of this compound is C20H25NO2S2 HCl, and its molecular weight is 412.0. [, ]
Q3: Can you elaborate on the structural characterization of this compound using spectroscopic data?
A3: While the provided abstracts don't delve into specific spectroscopic data, they confirm the structural characterization of this compound and its intermediates through various spectroscopic techniques. [, ] This typically includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.
Q4: What are the common starting materials for synthesizing this compound?
A4: Several research papers describe the synthesis of this compound. Two common starting materials are 2-bromo-3-methylthiophene and γ-lactone. [, ] The synthetic routes involve Grignard additions, selective dehydration, sulfonylation, and subsequent N-alkylation of the (3R)-nipecotate. [] Hydrolysis and acidification steps are then employed to obtain the final this compound product. [, ]
Q5: How stable is this compound in liquid formulations?
A5: Studies investigated the stability of this compound in two extemporaneously prepared oral suspensions: 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1). [] At a refrigerated temperature of 4°C, the mean concentration of this compound remained above 95% of the initial concentration for 91 days in both formulations. [] At 25°C, the mean concentration exceeded 90% for 70 days in Ora-Plus:Ora-Sweet and 42 days in 1% methylcellulose:syrup. [] Notably, no changes in pH or physical appearance were observed throughout the study period. []
Q6: How does 2-Hydroxypropyl β-Cyclodextrin impact the chemical stability of Tiagabine HCl?
A6: Research suggests that 2-Hydroxypropyl β-Cyclodextrin (2-HPCD) can enhance the chemical stability of TGB. [] When TGB was exposed to a temperature of 50°C for 24 hours, the total related substances (TRS) were significantly lower in the presence of 2-HPCD (2.142% ±0.045 SD) compared to traditional antioxidants like α-tocopherol (3.264% ±0.077 SD) and ascorbic acid (3.125% ±0.053 SD). [] This suggests a distinct mechanism for enhancing TGB stability by 2-HPCD, different from conventional antioxidants. []
Q7: Are there any documented degradation pathways for this compound?
A7: Yes, studies employing liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MS(n)) and high-resolution mass spectrometry (HR-MS) have identified degradation products of TGB. [] These studies indicate that TGB undergoes degradation primarily through oxidative pathways. [] The degradation process involves the attack of oxygen at various sites within the molecule, particularly at the double bond. [] This oxidative cascade leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone. []
Q8: What is the impact of this compound on cortical depolarizations?
A8: In vitro studies using cortical wedges from audiogenic seizure-prone DBA/2 mice demonstrated that this compound (at 50 μM concentration) induced large, slow depolarizations. [, ] These depolarizations, occurring at a frequency of 6-8 per hour, persisted for several hours and were found to be calcium-dependent and inhibited by tetrodotoxin, a sodium channel blocker. [] Further investigation revealed that these depolarizations were initiated through GABA(A) receptors and potentially triggered the release of excitatory amino acids. []
Q9: What are the limitations of using this compound as an antiepileptic drug?
A10: While effective as add-on therapy for partial seizures in adults and children over 12, this compound has limitations. [, ] It exhibits a relatively low efficacy when used in combination with other antiepileptic drugs. [] Additionally, there are concerns regarding the potential for serious side effects, most notably the risk of nonconvulsive status epilepticus, which can complicate its use. []
Q10: Are there any known drug interactions associated with this compound?
A11: Tiagabine is primarily metabolized by cytochrome P-450 3A isoenzymes in the liver. [] Consequently, concurrent administration with drugs that induce or inhibit these enzymes can alter Tiagabine's metabolism and potentially lead to clinically significant drug interactions. [] Dosage adjustments may be necessary when combining Tiagabine with such medications. []
Q11: Is there evidence of this compound influencing the binding of other drugs to plasma proteins?
A12: Research suggests that this compound does not significantly displace highly protein-bound drugs. [] This characteristic is advantageous, as it reduces the likelihood of unwanted drug interactions stemming from competition for protein-binding sites in the bloodstream. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.